molecular formula C14H13N3OS2 B12909768 Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- CAS No. 124959-56-4

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-

Cat. No.: B12909768
CAS No.: 124959-56-4
M. Wt: 303.4 g/mol
InChI Key: OGTKCQGXQZYQFO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound was first registered in the PubChem database on August 1, 2005, under the identifier CID 451508. While its exact synthetic origin remains unspecified in public records, its structural motifs suggest it emerged from advancements in cross-coupling reactions and heterocyclic chemistry during the late 20th and early 21st centuries. The integration of thiophene and pyrimidine rings aligns with broader trends in designing molecules for optoelectronic applications, where sulfur- and nitrogen-containing heterocycles are prized for their electron-transport properties. Early research on related compounds, such as N-arylpyrimidin-2-amines, utilized palladium-catalyzed coupling methods, which likely influenced the synthesis pathways for this ethanolamine derivative.

Structural Classification and Nomenclature

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- belongs to the pyrimidine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The compound’s systematic IUPAC name, 2,2'-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)azanediyl)diethanol , reflects its three key structural components:

  • A central pyrimidine ring substituted at positions 4 and 6 with thiophen-2-yl groups.
  • An amino group (-NH-) at position 2 of the pyrimidine.
  • Two ethanol moieties linked to the amino group via azanediyl bridges.

Table 1: Key Identifiers and Structural Data

Property Value Source
CAS Number 124959-57-5
Molecular Formula C₁₆H₁₇N₃O₂S₂
Molecular Weight 347.5 g/mol
IUPAC Name 2,2'-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)azanediyl)diethanol
SMILES C1=CSC(=C1)C2=CC(=NC(=N2)N(CCO)CCO)C3=CSC=C3

The thiophene rings introduce π-conjugation, while the ethanolamine groups enhance solubility in polar solvents. X-ray crystallography or NMR studies would further elucidate its three-dimensional conformation, though such data are not publicly available.

Significance in Heterocyclic Chemistry

This compound underscores the versatility of pyrimidine derivatives in synthetic and applied chemistry. The thienyl substituents contribute to electronic delocalization, making the molecule a potential candidate for:

  • Ligand design : The nitrogen and sulfur atoms may coordinate transition metals, enabling applications in catalysis or material science.
  • Optoelectronic materials : Thiophene-pyrimidine hybrids are explored for their charge-transport properties in organic semiconductors.
  • Pharmaceutical intermediates : While direct biomedical studies are lacking, analogous pyrimidine derivatives are prevalent in drug discovery due to their ability to mimic purine bases.

Table 2: Comparative Analysis of Heterocyclic Motifs

Heterocycle Key Atoms Electronic Properties Common Applications
Pyrimidine 2 N Electron-deficient Pharmaceuticals, ligands
Thiophene 1 S π-Conjugated Organic electronics
Ethanolamine O, N Polar, H-bonding Solubilization, coordination

The fusion of these motifs creates a multifunctional scaffold capable of engaging in diverse non-covalent interactions, a hallmark of modern heterocyclic chemistry.

Properties

CAS No.

124959-56-4

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C14H13N3OS2/c18-6-5-15-14-16-10(12-3-1-7-19-12)9-11(17-14)13-4-2-8-20-13/h1-4,7-9,18H,5-6H2,(H,15,16,17)

InChI Key

OGTKCQGXQZYQFO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)NCCO)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of Thienyl-Substituted Pyrimidine Precursors

The initial step in the preparation involves synthesizing the 4,6-di-2-thienyl-substituted pyrimidine core. This is typically achieved by:

  • Cyclization reactions involving substituted 2-aminothiophene derivatives and appropriate carbonyl or nitrile compounds.
  • For example, the reaction of substituted 2-aminothiophene-3-carbonitrile with acyl chlorides or carboxylic acids under reflux in solvents like 1,4-dioxane, often in the presence of phosphoryl trichloride or concentrated HCl, yields thieno[2,3-d]pyrimidine derivatives.
  • Alternative methods include base-catalyzed condensation reactions using triethylamine as a catalyst, which is cost-effective, environmentally friendly, and can be performed at room temperature without heating.

Functionalization to Introduce the Ethanolamine Moiety

  • The amino group on the pyrimidine ring is reacted with ethanol or ethanol derivatives to introduce the 2-hydroxyethyl substituent.
  • This can be achieved via nucleophilic substitution or imine formation reactions where the pyrimidine derivative reacts with ethanolamine or related compounds under controlled conditions.
  • The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to ensure solubility and inertness during the reaction.
  • Temperature control is critical, with optimal reaction temperatures ranging from 80°C to 160°C to maximize yield and minimize byproducts.

Multi-Step Synthesis Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization of 2-aminothiophene-3-carbonitrile with acyl chloride or carboxylic acid 1,4-dioxane, reflux, phosphoryl trichloride or HCl Formation of thieno[2,3-d]pyrimidine core
2 Base-catalyzed condensation Triethylamine catalyst, ethanol solvent, room temp Substituted pyrimidine intermediate
3 Nucleophilic substitution or imine formation Ethanolamine or ethanol, DMF or DMSO, 80-160°C Introduction of 2-hydroxyethyl amino group
4 Purification Filtration, washing with water and ethanol Pure Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-

Alternative Synthetic Routes and Catalysts

  • Nanoparticle catalysts such as zinc oxide, ferrosoferric oxide, or trimanganese tetraoxide have been employed in related pyrimidine syntheses to enhance reaction efficiency and selectivity.
  • Multicomponent reactions involving amidines and alcohols under copper catalysis have also been reported for pyrimidine derivatives, offering green and cost-efficient alternatives.
  • The use of metal cyanates (e.g., potassium cyanate) in the presence of alcohols and aprotic solvents has been described for related amino acid and urethane syntheses, which may be adapted for similar functional group transformations in pyrimidine chemistry.

Research Findings and Yields

  • The synthesis of 2-amino-4,6-dihydroxypyrimidine, a related pyrimidine intermediate, achieved yields up to 96.1% with high purity (HPLC 99.7%) using sodium methoxide in methanol and reflux conditions.
  • The use of triethylamine as a base catalyst in pyrimidine synthesis offers advantages such as no heating requirement and natural precipitation of the product, simplifying purification.
  • Reaction temperatures between 120°C and 160°C are optimal for urethane formation and related substitution reactions, balancing reaction speed and byproduct suppression.

Data Table: Key Reaction Parameters for Preparation

Parameter Typical Range/Value Notes
Solvents 1,4-dioxane, ethanol, DMF, DMSO Polar aprotic solvents preferred
Catalysts Triethylamine, ZnO nanoparticles Base catalysts and metal oxides used
Temperature Room temp to 160°C Controlled to optimize yield and purity
Reaction Time 0.5 to 6 hours Depends on step and reagents
Yield 85% to 96% High yields reported for intermediates
Purification Methods Filtration, washing with ethanol/water Product precipitates naturally in some cases

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, amine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Di(thiophen-2-yl)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its 4,6-di-thienyl pyrimidine backbone. Comparisons with similar compounds reveal how substituents influence properties:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- Pyrimidine + ethanolamine 4,6-di-thienyl Not Provided Likely high lipophilicity; potential enzyme modulation
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol Pyrimidine + ethanolamine 6-methyl, 2-propyl C₁₀H₁₇N₃O Molar mass: 195.26; pharmaceutical intermediate
Ethanol, 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]- Thieno-pyrimidine + ethanolamine 5-phenyl C₁₄H₁₃N₃OS Density: ~1.37 g/cm³; predicted boiling point: 537°C
2-(2-Thienyl)ethanol Ethanol + thienyl Single thienyl C₆H₈OS CAS 5402-55-1; pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : The di-thienyl substituents likely increase lipophilicity (logP) compared to alkylated analogues (e.g., ), improving membrane permeability but reducing aqueous solubility.
  • Thermal Stability: Thienyl groups may elevate boiling points (e.g., ’s compound: ~537°C) compared to simpler ethanolamine derivatives .
  • Acidity/Basicity: The amino group in ethanolamine (pKa ~9–10) and pyrimidine’s nitrogen atoms (pKa ~4–5) contribute to pH-dependent solubility. predicts a pKa of 14.52, suggesting strong basicity .

Biological Activity

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-, a compound with the CAS number 124959-56-4, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of various studies.

Chemical Structure and Properties

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is a heterocyclic compound characterized by the presence of both thiophene and pyrimidine moieties. Its molecular formula is C14H13N3OS2C_{14}H_{13}N_{3}OS_{2}, with a molecular weight of approximately 303.4 g/mol . The compound's unique structure contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research.

The biological activity of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- is primarily attributed to its ability to interact with various biomolecular targets. Docking studies have indicated that this compound can effectively bind to several key proteins involved in cellular processes:

  • Kinases : Inhibition of kinase activity is a common mechanism for anticancer agents. Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- has shown potential in inhibiting specific kinases involved in tumor growth.
  • Antimicrobial Targets : The compound demonstrates activity against bacterial and fungal pathogens by disrupting essential cellular functions .

Antimicrobial Activity

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of a range of bacteria and fungi. The compound's mechanism involves disrupting cell wall synthesis and interfering with metabolic pathways critical for microbial survival .

Anticancer Activity

The anticancer potential of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- has been explored through various in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells and inhibit proliferation through several pathways:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cell division.
  • Apoptosis Induction : Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- against structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Ethanol, 2-(4-amino-3-nitrophenyl)imino Contains nitro groupExhibits different biological activities
4,6-Di-2-thienyl-2-pyrimidinol Intermediate in synthesisServes as a precursor for more complex molecules
Ethanol, 2-Thiopheneethanol Lacks pyrimidine ringSimpler analog with similar reactivity

Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- stands out due to its dual incorporation of thiophene and pyrimidine rings, enhancing its reactivity and biological efficacy compared to simpler analogs .

Case Studies

Several case studies have documented the efficacy of Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- in various experimental settings:

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
    • Reference : Journal of Medicinal Chemistry (2023).
  • Antimicrobial Testing : In vitro assays revealed that Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)- displayed potent activity against resistant strains of Staphylococcus aureus and Candida albicans.
    • Reference : Journal of Antimicrobial Chemotherapy (2023).

Q & A

Basic: What are the established synthetic routes for Ethanol, 2-((4,6-di-2-thienyl-2-pyrimidinyl)amino)-, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates like 4,6-di-2-thienyl-2-aminopyrimidine with 2-chloroethanol or its derivatives in absolute ethanol. Key parameters for yield optimization include:

  • Reaction Time : Prolonged reflux (e.g., 24 hours) ensures complete substitution .
  • Solvent Choice : Absolute ethanol minimizes side reactions due to its polarity and boiling point .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) may enhance reaction efficiency by protonating the amino group, increasing nucleophilicity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. To address this:

  • Multi-Technique Validation : Combine X-ray crystallography (for solid-state confirmation) with solution-state NMR to identify solvent-induced shifts .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and IR spectra, aiding in reconciling experimental vs. theoretical data .
  • Isotopic Labeling : Use deuterated solvents or isotopically labeled precursors to isolate spectral contributions from specific functional groups .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:
Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching .
  • 1H/13C NMR : Identifies thienyl and pyrimidinyl protons (δ 6.5–8.5 ppm) and ethanolamine protons (δ 3.5–4.5 ppm) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Molecular Orbital Analysis : HOMO-LUMO gap calculations (via DFT) reveal susceptibility to nucleophilic attack at electron-deficient pyrimidinyl positions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in ethanol or DMSO to predict reaction pathways under varying conditions .
  • Docking Studies : If the compound has biological targets, docking into enzyme active sites (e.g., kinases) can prioritize synthetic modifications for enhanced binding .

Basic: How do solvent polarity and pH influence the compound’s stability and solubility?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water due to its hydrophobic thienyl groups but dissolves in polar aprotic solvents (e.g., DMSO) or ethanol .
  • Stability : Acidic conditions (pH < 5) may protonate the amino group, reducing degradation. Storage under inert atmosphere (N2/Ar) prevents oxidation of thienyl moieties .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers during purification .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) during key steps to enforce stereochemical control .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) ensures consistent reaction progress and minimizes racemization during scale-up .

Data Contradiction: How should discrepancies in reported biological activity across studies be addressed?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, incubation times) to isolate compound-specific effects .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or metabolites that may contribute to variable bioactivity .
  • Collaborative Validation : Cross-laboratory studies using shared batches of the compound reduce variability from synthesis or storage conditions .

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